Cas no 2098045-99-7 (N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine)

N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic organic compound featuring a pyridine and pyrazole core linked via an amine-functionalized ethyl spacer. Its structural versatility makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of both pyridine and pyrazole moieties enhances its potential for forming coordination complexes, useful in catalysis or metal-organic frameworks. The N-methyl substitution improves solubility and stability, facilitating its application in diverse reaction conditions. This compound is of interest in medicinal chemistry for its potential as a scaffold in kinase inhibitors or receptor modulators due to its rigid, nitrogen-rich architecture.
N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine structure
2098045-99-7 structure
Product name:N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
CAS No:2098045-99-7
MF:C11H14N4
Molecular Weight:202.255661487579
CID:5048389

N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
    • N-methyl-2-(4-pyridin-2-ylpyrazol-1-yl)ethanamine
    • N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
    • インチ: 1S/C11H14N4/c1-12-6-7-15-9-10(8-14-15)11-4-2-3-5-13-11/h2-5,8-9,12H,6-7H2,1H3
    • InChIKey: BHIILUHJYRSDMO-UHFFFAOYSA-N
    • SMILES: N1(C=C(C2C=CC=CN=2)C=N1)CCNC

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 185
  • XLogP3: 0.3
  • トポロジー分子極性表面積: 42.7

N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2198-5717-0.5g
N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
2098045-99-7 95%+
0.5g
$551.0 2023-09-06
Life Chemicals
F2198-5717-5g
N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
2098045-99-7 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F2198-5717-2.5g
N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
2098045-99-7 95%+
2.5g
$1267.0 2023-09-06
TRC
N303551-1g
n-methyl-2-(4-(pyridin-2-yl)-1h-pyrazol-1-yl)ethan-1-amine
2098045-99-7
1g
$ 570.00 2022-06-03
Life Chemicals
F2198-5717-1g
N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
2098045-99-7 95%+
1g
$580.0 2023-09-06
TRC
N303551-100mg
n-methyl-2-(4-(pyridin-2-yl)-1h-pyrazol-1-yl)ethan-1-amine
2098045-99-7
100mg
$ 95.00 2022-06-03
Life Chemicals
F2198-5717-0.25g
N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
2098045-99-7 95%+
0.25g
$523.0 2023-09-06
TRC
N303551-500mg
n-methyl-2-(4-(pyridin-2-yl)-1h-pyrazol-1-yl)ethan-1-amine
2098045-99-7
500mg
$ 365.00 2022-06-03
Life Chemicals
F2198-5717-10g
N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
2098045-99-7 95%+
10g
$2675.0 2023-09-06

N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine 関連文献

N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amineに関する追加情報

N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine: A Comprehensive Overview

The compound with CAS No. 2098045-99-7, commonly referred to as N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications. This molecule is a derivative of pyrazole, a five-membered aromatic heterocycle, which is widely recognized for its versatility in chemical synthesis and biological activity.

N-Methyl groups are frequently incorporated into organic compounds to enhance their stability, solubility, and bioavailability. In this compound, the N-Methyl group is attached to the ethanamine moiety, which serves as a bridge connecting the pyrazole ring to the pyridine substituent. The presence of the pyridin-2-yl group introduces additional electronic and steric effects, further modulating the compound's chemical reactivity and biological profile.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The 1H-pyrazol ring in this compound is known to exhibit significant interactions with various biological targets, making it a valuable scaffold for medicinal chemists. Moreover, the integration of a pyridine ring into the structure enhances the molecule's ability to participate in hydrogen bonding and π–π interactions, which are critical for binding to protein targets.

From a synthetic perspective, the preparation of N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanamine involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and reductions. Researchers have optimized these protocols to achieve high yields and purity levels, ensuring that the compound is readily available for further studies.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol is moderate, making it suitable for various analytical techniques like HPLC and NMR spectroscopy.

The biological evaluation of N-Methyl derivatives has revealed promising results in preclinical models. For instance, studies have demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. Additionally, its ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative diseases.

From an environmental standpoint, the ecological impact of this compound has been assessed through biodegradation studies. Results indicate that it undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in natural ecosystems.

In conclusion, N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yli)ethanamine represents a valuable addition to the arsenal of bioactive molecules available for drug discovery and chemical research. Its unique structure, coupled with favorable physical and biological properties, positions it as a promising candidate for further exploration in therapeutic development.

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